4-Aminopentan-1-OL hydrochloride
Description
4-Aminopentan-1-ol hydrochloride (CAS: 702-82-9) is an aminol derivative with a five-carbon chain containing both hydroxyl and amino functional groups. It serves as a critical intermediate in synthesizing pharmaceuticals, such as antimalarial agents. For instance, it reacts with 4,7-dichloroquinoline to form 4-(7-chloroquinolin-4-ylamino)pentan-1-ol, a precursor to chloroquine derivatives . Its synthesis involves hydrogenolysis of (Z)-5-hydroxypentan-2-one oxime using Raney nickel under hydrogen pressure (0.8 MPa), yielding a 98% product with distinct ¹H NMR signals (δ3.66 for hydroxyl-proximal protons and δ1.12 for methyl groups) .
Properties
Molecular Formula |
C5H14ClNO |
|---|---|
Molecular Weight |
139.62 g/mol |
IUPAC Name |
4-aminopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(6)3-2-4-7;/h5,7H,2-4,6H2,1H3;1H |
InChI Key |
DLOGMTRDVUURIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopentan-1-OL hydrochloride typically involves the reduction of 4-nitropentan-1-ol. The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting 4-Aminopentan-1-OL is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 4-Aminopentan-1-OL hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of nickel-hydrotalcite catalysts in reductive amination reactions has been reported to achieve high product yields .
Chemical Reactions Analysis
Types of Reactions
4-Aminopentan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst like Pd/C.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 4-pentanone or 4-pentanal.
Reduction: Formation of 4-aminopentane.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-Aminopentan-1-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Aminopentan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional similarities of 4-aminopentan-1-ol hydrochloride to other aminol derivatives are quantified using computational similarity metrics (e.g., Tanimoto coefficients). Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of 4-Aminopentan-1-ol Hydrochloride with Analogs
| Compound Name | CAS No. | Similarity Score | Key Structural Features |
|---|---|---|---|
| 4-Aminopentan-1-ol hydrochloride | 702-82-9 | 1.00 (Reference) | Linear C5 chain, -NH₂ at C4, -OH at C1 |
| 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride | 1403864-74-3 | 0.92 | Bicyclic scaffold, rigid 3D structure |
| rel-(1R,3S,4R)-4-aminoadamantan-1-ol | 62058-03-1 | 0.88 | Adamantane core, stereospecific amino/hydroxyl groups |
| trans-4-Aminoadamantan-1-ol hydrochloride | 62075-23-4 | 0.85 | Adamantane core, trans-configuration |
| 3-Aminocyclohexanol hydrochloride | 1263378-29-5 | 0.80 | Cyclohexane ring, -NH₂ at C3, -OH at C1 |
Key Findings :
- Structural Rigidity vs.
- Stereochemical Impact: The stereospecificity of rel-(1R,3S,4R)-4-aminoadamantan-1-ol (similarity: 0.88) may influence pharmacokinetics, as seen in adamantane-based antiviral drugs .
- Polarity and Solubility: Cyclohexanol derivatives (e.g., 3-aminocyclohexanol hydrochloride) have lower hydrophilicity due to their non-polar rings, contrasting with the linear, polar chain of 4-aminopentan-1-ol .
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